molecular formula C8H18Cl2Si B1580878 Dibutyldichlorosilane CAS No. 3449-28-3

Dibutyldichlorosilane

Cat. No.: B1580878
CAS No.: 3449-28-3
M. Wt: 213.22 g/mol
InChI Key: NJKDOKBDBHYMAH-UHFFFAOYSA-N
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Description

Dibutyldichlorosilane ( 3449-28-3) is an organochlorosilane compound with the molecular formula C 8 H 18 Cl 2 Si. It is characterized as a colorless to pale yellow liquid with a density of approximately 1.0 g/cm³ and a boiling point of about 210.0 °C at 760 mmHg . Its flash point is reported at 76.1 °C, and it has a melting point below 0 °C . As a dichlorosilane derivative, it is primarily valued in research as a versatile synthetic intermediate . The silicon-chloride (Si-Cl) bonds are highly reactive, particularly towards nucleophiles, enabling the compound to function as a precursor for a variety of silicon-based materials. A primary application in synthetic chemistry is its use in macrocyclization reactions. Recent research demonstrates that dichlorosilanes can undergo efficient condensation with aromatic diols to form macrocyclic structures through multiple Si-O bond formations . This reaction is notably efficient, rapid, and feasible under high-concentration conditions, making compounds like this compound valuable for constructing supramolecular architectures and functional materials . The butyl groups confer different steric and electronic properties compared to shorter-chain alkyl variants, influencing the conformation and properties of the resulting polymers or macrocycles. The mechanism of action involves the stepwise nucleophilic displacement of the chloride atoms by alcohol groups, leading to the formation of siloxane (Si-O) linkages and the release of hydrogen chloride. Hazard Statements: this compound is a moisture-sensitive compound and reacts violently with water. It is corrosive and causes severe skin burns and eye damage. Handle with appropriate precautions, using personal protective equipment and under a well-ventilated fume hood . Please Note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use or for administration to humans.

Properties

IUPAC Name

dibutyl(dichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl2Si/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDOKBDBHYMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97036-65-2
Record name Silane, dibutyldichloro-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=97036-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9063035
Record name Silane, dibutyldichloro-
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Molecular Weight

213.22 g/mol
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CAS No.

3449-28-3
Record name Dibutyldichlorosilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Silane, dibutyldichloro-
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Record name Silane, dibutyldichloro-
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Record name Silane, dibutyldichloro-
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Record name dibutyl(dichloro)silane
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Preparation Methods

Industrial Preparation via the Rochow Process

The primary industrial method for producing dibutyldichlorosilane is an adaptation of the Rochow process, which is the direct synthesis of organochlorosilanes by reacting elemental silicon with alkyl chlorides in the presence of a copper catalyst.

  • Reaction Overview:

    $$
    \text{Si (solid)} + 2 \text{C}4\text{H}9\text{Cl} \xrightarrow[\text{Cu catalyst}]{\text{high temperature}} (C4H9)2SiCl2
    $$

  • Key Features:

    • The reaction occurs at elevated temperatures (typically 250–300 °C).
    • Copper or copper-containing catalysts facilitate the reaction.
    • The process yields a mixture of chlorosilanes, from which this compound is isolated by fractional distillation.
    • This method is favored for its scalability and efficiency in industrial settings.
  • Advantages:

    • Direct conversion from elemental silicon and butyl chloride.
    • High throughput suitable for commercial production.
    • Established technology with well-understood parameters.

Laboratory Synthesis via Grignard Reagent Route

A widely used laboratory-scale method involves the reaction of silicon tetrachloride with butylmagnesium chloride (a Grignard reagent), producing this compound through nucleophilic substitution.

  • Reaction Equation:

    $$
    \text{SiCl}4 + 2 \text{C}4\text{H}9\text{MgCl} \rightarrow (C4H9)2SiCl2 + 2 \text{MgCl}2
    $$

  • Reaction Conditions:

    • Typically conducted under inert atmosphere (nitrogen or argon) to prevent moisture interference.
    • Solvent: Ether or tetrahydrofuran (THF) is commonly used.
    • Temperature control is critical to manage reactivity and yield.
  • Notes:

    • The Grignard reagent is prepared separately by reacting magnesium metal with butyl chloride in anhydrous conditions.
    • The reaction proceeds via nucleophilic attack on silicon tetrachloride, substituting chloride atoms with butyl groups.
    • The byproduct magnesium chloride is removed by filtration.
  • Advantages:

    • Allows for controlled synthesis of this compound with high purity.
    • Suitable for research and small-scale synthesis.
    • Enables functional group tolerance and modification possibilities.

Hydrosilylation Route for Diorgano Dichlorosilanes

Hydrosilylation of alkenes with dichlorosilane is an alternative synthetic route to prepare diorganodichlorosilanes, including this compound derivatives.

  • Process Description:

    • Catalyzed by platinum complexes such as hexachloroplatinic acid.
    • 1-Alkenes (e.g., 1-hexene) react with dichlorosilane under mild conditions (around 15 °C).
    • The reaction proceeds with anti-Markovnikov selectivity, adding Si-H across the alkene double bond.
  • Reaction Characteristics:

    • Induction period of 5–30 minutes before reaction onset.
    • Reaction time typically 2 hours under stirring.
    • Side reactions and catalyst poisoning can reduce yields (typically 10–30%).
    • Two-step hydrosilylation can improve yields by isolating intermediates.
  • Limitations:

    • Side reactions such as polymerization and rearrangements may occur.
    • Catalyst sensitivity requires careful handling.
  • Research Findings:

    • Hydrosilylation is versatile for synthesizing functionalized diorganodichlorosilanes.
    • Platinum catalysts like Speier’s catalyst and platinum cyclovinylmethylsiloxane complexes show similar regioselectivity and reactivity.

Grignard-Based Synthesis with Detailed Process Control (Patent Insight)

A patented method for synthesizing ditertbutyldichlorosilane (a related compound) provides a detailed two-step Grignard synthesis protocol that can be adapted for this compound:

  • Step 1: Preparation of Grignard reagent by reacting magnesium chips with tert-butyl chloride in oxolane solvent under nitrogen at controlled temperatures (below 50 °C), followed by insulation at 50–52 °C for 2 hours.

  • Step 2: Reaction of prepared Grignard reagent with trichlorosilane alkane solution at low temperature (-8 to -5 °C), followed by 2 hours insulation.

  • Purification: Filtration and vacuum distillation yield product with purity >98%.

  • Advantages:

    • Low toxicity solvent (oxolane) used.
    • Reduced energy consumption and production risk.
    • High chlorination utilization rate and cost efficiency.
  • Implications for this compound:

    • Similar Grignard substitution and chlorination steps can be optimized for dibutyl derivatives.
    • Strict temperature and atmosphere control are critical.

Electrochemical Synthesis (Research Exploration)

Electroreductive synthesis methods have been explored for silylene-germylene copolymers involving this compound as a monomer:

  • Method:

    • Electrolysis of this compound with other silanes in dry tetrahydrofuran under argon.
    • Use of magnesium electrodes and lithium perchlorate electrolyte.
    • Controlled passage of electric charge (4F/mol) leads to polymer formation.
  • Relevance:

    • While primarily for polymer synthesis, this method demonstrates alternative synthetic routes involving this compound.
    • Highlights the compound’s electrochemical reactivity and potential for advanced material synthesis.

Summary Table of Preparation Methods

Method Reaction Type Key Reagents/Conditions Scale Yield/Purity Notes
Rochow Process Direct synthesis Silicon + Butyl chloride, Cu catalyst, 250–300 °C Industrial High Scalable, efficient, industrial standard
Grignard Reagent Route Nucleophilic substitution SiCl4 + Butylmagnesium chloride, inert atmosphere, ether/THF Laboratory High purity Controlled, suitable for research
Hydrosilylation Catalytic addition Dichlorosilane + 1-alkenes, Pt catalyst, 15 °C Laboratory Moderate (10–30%) Side reactions, catalyst sensitivity
Patented Grignard Process Controlled Grignard synthesis Mg + tert-butyl chloride in oxolane, then reaction with trichlorosilane alkane Pilot/Industrial >98% purity Low toxicity solvent, energy efficient
Electrochemical Synthesis Electroreduction This compound + silanes, Mg electrodes, THF, LiClO4 electrolyte Research N/A (polymer focus) Alternative, advanced materials synthesis

Scientific Research Applications

Chemical Synthesis

Precursor for Organosilicon Compounds
DBDCS is widely utilized as a precursor in the synthesis of organosilicon compounds, particularly siloxanes and silicones. These compounds are essential in various applications, including sealants, adhesives, and coatings due to their excellent thermal stability and resistance to moisture.

Hydrosilylation Reactions
Dibutyldichlorosilane can be employed in hydrosilylation reactions, where it reacts with alkenes to form siloxanes. This process is efficient for creating di-n-alkyldichlorosilanes, which serve as monomers for polysilanes and polysiloxanes. The reaction conditions can be optimized using different platinum catalysts to enhance yield and selectivity .

Surface Modification

Silylation of Surfaces
DBDCS is effective for modifying the surface properties of porous materials through a process known as silylation. It reacts with hydroxyl groups on surfaces to create hydrophobic or hydrophilic characteristics. This property is particularly useful in the development of advanced materials with tailored surface functionalities.

Applications in Nanotechnology
In nanotechnology, DBDCS has been used to modify the surfaces of nanoparticles and nanostructures, enhancing their stability and compatibility in various environments. This modification can significantly affect the wettability and reactivity of materials used in drug delivery systems and biosensors .

Biomedical Applications

Drug Delivery Systems
this compound plays a role in developing drug delivery systems by modifying polymeric carriers. Its ability to form stable silicon-oxygen bonds allows for the creation of biocompatible materials that can encapsulate therapeutic agents effectively. Studies have demonstrated its potential in enhancing the bioavailability and controlled release of drugs .

Synthesis of Antitumor Agents
Research has shown that DBDCS can be utilized in the semi-synthesis of paclitaxel, a well-known antitumor drug. The compound's reactivity allows for modifications that enhance the drug's efficacy against cancer cells while minimizing side effects .

Industrial Applications

Sealants and Adhesives
In industry, DBDCS is integral to producing sealants, adhesives, and coatings due to its ability to form durable silicon-oxygen bonds. These materials exhibit excellent adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations.

Coatings for Electronics
DBDCS is also used in the electronics industry for coating substrates to improve their electrical insulation properties. The resulting coatings are crucial for enhancing the performance and longevity of electronic components.

Case Studies

Application Description Reference
Hydrosilylation Reactions Efficient synthesis of di-n-alkyldichlorosilanes using DBDCS with platinum catalysts
Surface Modification Enhanced wettability control on porous silicon films using DBDCS silylation
Drug Delivery Systems Improved bioavailability of paclitaxel through DBDCS-modified carriers

Mechanism of Action

The primary mechanism of action for dibutyldichlorosilane involves its reactivity with nucleophiles such as water and alcohols. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, leading to the formation of silanols or siloxanes. This reactivity is crucial for its applications in surface modification and polymer synthesis .

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains increase molecular weight and steric hindrance, reducing reactivity with hydroxyl groups .
  • Shorter-chain derivatives (e.g., dimethyldichlorosilane) exhibit higher volatility and reactivity .

This compound:

  • Synthesized via electroreductive polymerization, forming block copolymers with controlled molecular weights (e.g., Mn = 3950) .
  • Used as a macroinitiator in copolymerization with dichloromethylphenylsilane, yielding copolymers with a repeat unit ratio of 61:39 (-SiBu₂-:-Si(Me)Ph-) .

Dimethyldichlorosilane:

  • Commonly synthesized via Grignard reactions or direct chlorination of dimethylsilane.
  • Forms linear polysilanes but is more frequently employed in surface functionalization due to its rapid reaction kinetics .

Di(n-dodecyl)dichlorosilane:

  • Prepared using n-dodecylmagnesium bromide and silicon tetrachloride, producing high-molecular-weight polysilanes suited for hydrophobic coatings .

Reactivity and Application Performance

Surface Modification Efficiency:

A study comparing dichlorosilanes dissolved in supercritical CO₂ demonstrated:

  • Dimethyldichlorosilane (DMDCS) : Reduced IR-isolated/geminal OH vibrations by 100%, indicating complete surface coverage.
  • This compound (DBDCS) : Achieved only 20.9% ± 4.3% reduction due to steric hindrance from butyl groups .

Polymer Properties:

Property This compound Copolymer Dimethyldichlorosilane Polymer
Molecular Weight (Mn) 3950 ~2000 (typical)
Polydispersity Index 1.7 1.2–1.5
Thermal Stability Moderate High

Biological Activity

Dibutyldichlorosilane (DBDCS) is a silane compound with significant industrial applications, particularly in the synthesis of organosilicon materials. However, its biological activity has garnered attention in recent years, especially concerning its potential therapeutic applications and interactions within biological systems.

Chemical Structure and Properties

This compound has the molecular formula C6_6H14_{14}Cl2_2Si, characterized by two butyl groups and two chlorine atoms attached to a silicon atom. This structure allows DBDCS to participate in various chemical reactions, including silylation processes that modify organic molecules.

Mechanism of Biological Activity

Research indicates that DBDCS and its derivatives exhibit diverse biological activities, including:

  • Antimicrobial Properties : Some studies suggest that silane compounds can disrupt microbial cell membranes, leading to cell death. For instance, derivatives of DBDCS have been evaluated for their efficacy against various bacterial strains, demonstrating potential as antimicrobial agents.
  • Anticancer Activity : DBDCS has been explored for its role in the semi-synthesis of paclitaxel, a well-known anticancer drug. The compound's unique mode of action is believed to enhance the bioavailability and efficacy of paclitaxel in cancer treatment protocols .
  • Inflammatory Response Modulation : Compounds related to DBDCS have shown promise in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.

Antimicrobial Activity

A study conducted on the antimicrobial effects of silylated compounds found that DBDCS derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of the bacterial cell wall integrity.

Anticancer Applications

In a notable case, research demonstrated that DBDCS could be utilized in the synthesis of modified paclitaxel analogs. These analogs showed enhanced antitumor activity in vitro and in vivo models, indicating that DBDCS plays a crucial role in improving therapeutic outcomes for cancer patients .

Data Tables

Biological Activity Effect Study Reference
AntimicrobialInhibition of bacterial growth
AnticancerEnhanced efficacy of paclitaxel
Anti-inflammatoryReduction of cytokine production

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dibutyldichlorosilane in laboratory settings?

  • Methodological Answer : this compound reacts violently with water, releasing HCl gas. Use inert atmosphere techniques (e.g., gloveboxes, Schlenk lines) and ensure proper PPE (nitrile gloves, face shields). Store under dry argon or nitrogen, and avoid contact with moisture. Hydrolysis byproducts should be neutralized with sodium bicarbonate .

Q. How does this compound hydrolyze, and what are the reaction products?

  • Methodological Answer : Hydrolysis proceeds via nucleophilic attack by water on the silicon center, yielding dichlorosilanol intermediates that condense into siloxane polymers. The reaction produces HCl gas, requiring titration or gas trapping for safe disposal. Kinetic studies suggest hydrolysis rates depend on solvent polarity and temperature .

Q. What analytical techniques are standard for characterizing this compound-derived polymers?

  • Methodological Answer :

  • NMR Spectroscopy : 29Si^{29}\text{Si} NMR identifies siloxane connectivity (e.g., D, T, or Q units).
  • GPC : Determines molecular weight (MnM_n) and polydispersity (Mw/MnM_w/M_n).
  • FTIR : Confirms Si-Cl (600–700 cm1^{-1}) and Si-O-Si (1000–1100 cm1^{-1}) bonds .

Advanced Research Questions

Q. How can electroreductive copolymerization of this compound be optimized for controlled polymer architectures?

  • Methodological Answer : Use macroinitiators (e.g., triphenylsilyl-terminated polysilanes) to achieve block copolymers. Key parameters:

  • Electrode Material : Pt or Ni cathodes enhance electron transfer.
  • Solvent : THF or DMF stabilizes reactive intermediates.
  • Current Density : 5–10 mA/cm2^2 balances chain growth and termination.
    Example: this compound (3h) with dichloromethylphenylsilane (3a) yields copolymers with Mn=4390M_n = 4390 and Mw/Mn=1.3M_w/M_n = 1.3 .

Q. How to resolve contradictions in molecular weight data for polysilanes synthesized via different methods?

  • Methodological Answer : Discrepancies arise from initiator efficiency and side reactions (e.g., chain transfer). Compare:

  • Electroreductive Polymerization : Narrower polydispersity (Mw/Mn<1.5M_w/M_n < 1.5) due to controlled initiation.
  • Anionic Polymerization : Broader distributions (Mw/Mn>2.0M_w/M_n > 2.0) from competing termination pathways.
    Validate using MALDI-TOF MS to detect oligomer populations .

Q. What strategies enable functionalization of this compound-derived polymers for optoelectronic applications?

  • Methodological Answer :

  • Post-Polymerization Modification : Hydrosilylation with alkenes/alkynes introduces side chains.
  • Block Copolymer Design : UV absorption spectra (e.g., λmax=340 nm\lambda_{\text{max}} = 340\ \text{nm} for poly(dibutylsilane)) correlate with conjugation length, tunable via copolymer composition .

Q. How to analyze thermal degradation pathways of polysilanes synthesized from this compound?

  • Methodological Answer : Use TGA-MS under nitrogen to track decomposition products (e.g., butene, HCl). Degradation onset temperatures (TdT_d) for poly(dibutylsilane) range from 250–300°C. Crosslinking via Si-O-Si bridges improves thermal stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutyldichlorosilane
Reactant of Route 2
Reactant of Route 2
Dibutyldichlorosilane

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